![molecular formula C18H19N5O3S2 B269812 ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has the ability to inhibit the growth of various cancer cell lines and bacteria. It has also been found to exhibit anti-inflammatory properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate in lab experiments is its potential to be used as a diagnostic agent for certain diseases. It also exhibits antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate. One potential direction is to further investigate its antimicrobial properties and potential use as an antibiotic. Another direction is to study its potential as a diagnostic agent for certain diseases. Additionally, research could be done to better understand its mechanism of action and to develop more effective treatments for cancer and inflammation.
Synthesis Methods
The synthesis of ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves the reaction of 4-methyl-2-mercapto-1,3-thiazole-5-carboxylic acid with ethyl chloroformate, followed by the reaction with 5-methyl-1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
Ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Studies have also shown that this compound has the potential to be used as a diagnostic agent for certain diseases.
properties
Product Name |
ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate |
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Molecular Formula |
C18H19N5O3S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-26-16(25)15-11(2)19-17(28-15)20-14(24)10-27-18-22-21-12(3)23(18)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,20,24) |
InChI Key |
NCYUOOAUNFLPQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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